molecular formula C8H8O2S B13992416 3-(Methylsulfinyl)benzaldehyde

3-(Methylsulfinyl)benzaldehyde

Cat. No.: B13992416
M. Wt: 168.21 g/mol
InChI Key: STTTUGHXWAHUPN-UHFFFAOYSA-N
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Description

3-(Methylsulfinyl)benzaldehyde is an organic compound with the molecular formula C8H8O2S It is characterized by a benzaldehyde core substituted with a methylsulfinyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-(Methylthio)benzaldehyde using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the selective oxidation of 3-(Methylthio)benzaldehyde. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)benzaldehyde involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, leading to the formation of Schiff bases. This interaction can disrupt cellular processes, particularly those involving redox homeostasis. The compound’s ability to generate reactive oxygen species (ROS) further contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 3-(Methylsulfinyl)benzaldehyde is unique due to its specific substitution pattern and the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone analogs. Its ability to participate in redox reactions and form Schiff bases makes it particularly valuable in research focused on oxidative stress and redox biology .

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-methylsulfinylbenzaldehyde

InChI

InChI=1S/C8H8O2S/c1-11(10)8-4-2-3-7(5-8)6-9/h2-6H,1H3

InChI Key

STTTUGHXWAHUPN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC(=C1)C=O

Origin of Product

United States

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